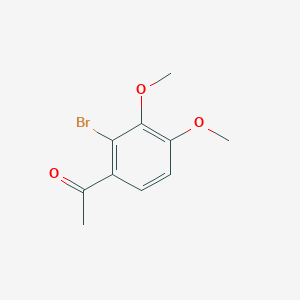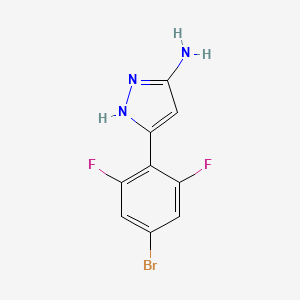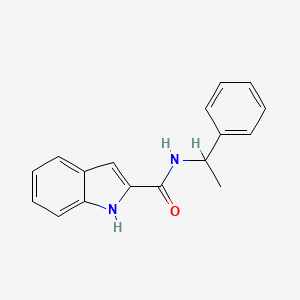
N-(1-phenylethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylethyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. This compound is characterized by the presence of an indole core substituted with a phenylethyl group and a carboxamide group. It is often considered a “privileged scaffold” within the drug discovery arena due to its versatile chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-(1-phenylethyl)-1H-indole-2-carboxamide involves the N-alkylation of indoles. This can be achieved through copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. The reaction is performed in the presence of copper iodide and potassium hydroxide, utilizing tri(p-tolyl)phosphine as a ligand . Another method involves the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol that is rapid and high-yielding .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Fischer indolisation–N-alkylation approach is particularly suitable for industrial applications due to its efficiency in terms of time, cost, yield, and labor .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into indolines.
Substitution: N-alkylation and other substitution reactions are common, where the indole nitrogen is substituted with different alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sodium hydride in solvents like DMF or THF are employed.
Major Products Formed
Oxidation: Oxindoles
Reduction: Indolines
Substitution: N-alkylated indoles
Scientific Research Applications
N-(1-phenylethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl maleimide
- N-(1-phenylethyl) maleimide
- N-(diphenylmethyl)-1-phenylethan-1-imine
Uniqueness
N-(1-phenylethyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(1-phenylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c1-12(13-7-3-2-4-8-13)18-17(20)16-11-14-9-5-6-10-15(14)19-16/h2-12,19H,1H3,(H,18,20) |
InChI Key |
LXOLJUFDIYRFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
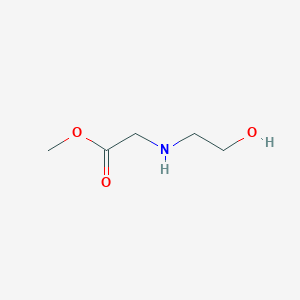
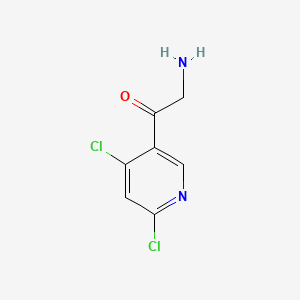
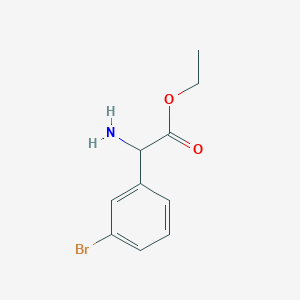
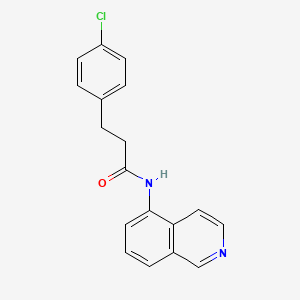
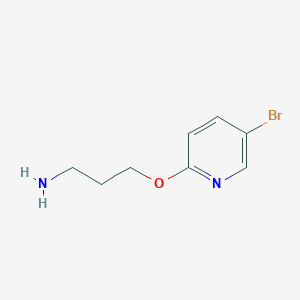

![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)
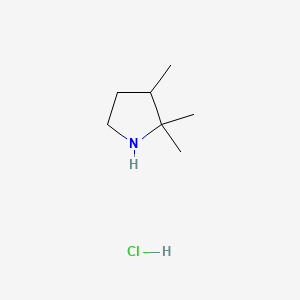

![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
